Chemical properties and structure of 3-Bromo-4-fluoro-5-methylbenzaldehyde
Chemical properties and structure of 3-Bromo-4-fluoro-5-methylbenzaldehyde
Topic: Chemical properties and structure of 3-Bromo-4-fluoro-5-methylbenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS Registry Number: 1780141-66-3[1][2][3][4][5][6][7][8]
Executive Summary
3-Bromo-4-fluoro-5-methylbenzaldehyde is a tris-substituted benzene derivative serving as a high-value intermediate in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the contiguous substitution pattern (3,4,5-positions) combined with an aldehyde handle at position 1. This specific arrangement offers orthogonal reactivity: the aldehyde for condensation/reduction, the bromine for cross-coupling, and the fluorine for modulating metabolic stability and lipophilicity.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing lead optimization campaigns.
Molecular Architecture & Electronic Properties
Structural Analysis
The molecule features a benzaldehyde core decorated with three distinct functionalities.[9] The interplay between these groups defines its reactivity:
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Aldehyde (-CHO): Acts as a meta-directing, electron-withdrawing group (EWG), activating the ring towards nucleophilic attack (SNAr) at the ortho/para positions relative to itself, while deactivating it towards electrophilic aromatic substitution (EAS).
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Fluorine (-F) at C4: A strong electronegative atom that inductively withdraws electron density (-I effect) but donates via resonance (+R effect). In this scaffold, it significantly increases the acidity of adjacent protons and modulates the pKa of potential phenol metabolites.
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Bromine (-Br) at C3: Provides a handle for transition-metal catalyzed cross-coupling. Its position ortho to the fluorine creates a "crowded" electronic environment, often enhancing selectivity in metal-catalyzed reactions.
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Methyl (-CH3) at C5: A weak electron-donating group (+I effect) that provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in protein targets.
Physicochemical Profile
Data aggregated from predicted models and experimental analogs.
| Property | Value / Description |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Exact Mass | 215.9586 |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Melting Point | Approx. 45–55 °C (Predicted based on analogs) |
| Boiling Point | ~260 °C at 760 mmHg (Predicted) |
| LogP (Predicted) | 2.8 – 3.1 |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water.[5][7][10][11][12][13][14] |
Synthetic Pathways[15]
The synthesis of 3-Bromo-4-fluoro-5-methylbenzaldehyde typically relies on electrophilic aromatic substitution (EAS) controlled by the directing effects of the existing substituents.
Primary Route: Bromination of 4-Fluoro-3-methylbenzaldehyde
The most direct industrial route involves the bromination of the commercially available precursor 4-fluoro-3-methylbenzaldehyde .
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Mechanism: Electrophilic Aromatic Substitution (Bromination).[9]
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Regioselectivity Logic:
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The Aldehyde (at C1) is a meta-director, deactivating positions 2, 4, and 6, and directing incoming electrophiles to positions 3 and 5.
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The Fluorine (at C4) is an ortho/para-director, directing to positions 3 and 5.
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The Methyl (at C3) is an ortho/para-director.
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Result: The cooperative directing effects of the aldehyde (meta) and fluorine (ortho) strongly favor substitution at C5 (which corresponds to the 3-position relative to the aldehyde in the final product numbering).
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Alternative Route: Formylation via Lithiation
For higher purity requirements where isomer separation is difficult, a lithiation-formylation sequence can be employed starting from 1,3-dibromo-2-fluoro-5-methylbenzene .
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Lithiation: Selective Lithium-Halogen exchange using n-BuLi or i-PrMgCl at low temperature (-78 °C). The bromine at position 1 is sterically less hindered or electronically activated depending on conditions.
-
Formylation: Quenching the aryl lithium species with DMF or N-formylpiperidine.
Figure 1: Synthetic pathways for 3-Bromo-4-fluoro-5-methylbenzaldehyde showing the primary EAS route and an alternative lithiation strategy.
Reactivity & Functionalization[9]
This compound is a "linchpin" intermediate, offering three distinct handles for orthogonal functionalization.
The Aldehyde Handle (C1)
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Reductive Amination: Reacts with primary or secondary amines in the presence of reducing agents (NaBH(OAc)₃) to form benzylamines.
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Oxidation: Easily oxidized to 3-bromo-4-fluoro-5-methylbenzoic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.
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Olefinations: Participates in Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain.
The Bromine Handle (C3)
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Suzuki-Miyaura Coupling: The C-Br bond is highly reactive towards Pd-catalyzed cross-coupling with aryl or alkyl boronic acids. This is the primary method for scaffold expansion.
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Buchwald-Hartwig Amination: Allows for the introduction of amine groups, replacing the bromine.
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Miwayura Borylation: Conversion to a boronic ester for reverse-polarity couplings.
The Fluorine Handle (C4)
-
Nucleophilic Aromatic Substitution (SNAr): While the aldehyde itself is moderately activating, converting the aldehyde to a stronger electron-withdrawing group (like a nitrile, sulfone, or nitro) can render the C-F bond susceptible to displacement by nucleophiles (amines, thiols, alkoxides). This is a powerful strategy for late-stage diversification.
Figure 2: Reactivity profile showing the orthogonal functionalization potential of the three key substituents.
Applications in Drug Discovery[15]
Kinase Inhibitor Design
The 3-bromo-4-fluoro motif is a privileged substructure in kinase inhibitors. The bromine atom often fills a hydrophobic pocket or serves as a vector for extending the molecule into the solvent-exposed region, while the fluorine atom can engage in multipolar interactions with the protein backbone or increase the metabolic stability of the ring system.
Bioisosterism & Lipophilicity
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Metabolic Blocking: The methyl group at C5 and fluorine at C4 block common sites of metabolic oxidation (P450-mediated hydroxylation), extending the half-life (t1/2) of the drug candidate.
-
Lipophilicity Tuning: The combination of Methyl and Bromine increases LogP, facilitating membrane permeability.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to acids upon prolonged exposure to air.
References
-
PubChem Compound Summary. (2025). 3-Bromo-4-fluoro-5-methylbenzaldehyde.[1][2][3][4][5][6][7][8] National Center for Biotechnology Information. Link
-
BLD Pharm. (2025).[2] Product Analysis: 3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS 1780141-66-3).[1][2][3][4][5][6][7][8] Link
-
Arctom Sci. (2025). Catalog Entry: CAS 1780141-66-3.[1][2][3][4][6] Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for EAS directing effects).
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